

A Comparative Spectroscopic Analysis of Methyl Benzoate and Its Isomers

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Compound of Interest

Compound Name: *Methyl 3-methylbenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for methyl benzoate and its selected structural isomers. By examining their distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can effectively differentiate between these closely related compounds. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.

Structural Isomers Under Comparison

The following isomers of methyl benzoate ($C_8H_8O_2$) are analyzed in this guide:

- Methyl Benzoate: The parent ester.
- Methyl 2-Hydroxybenzoate (Methyl Salicylate): An ortho-substituted phenolic ester.
- Methyl 3-Hydroxybenzoate: A meta-substituted phenolic ester.
- Methyl 4-Hydroxybenzoate: A para-substituted phenolic ester.
- Methyl Phenoxyacetate: An isomer with an ether linkage.
- Benzyl Formate: An isomer with the ester functionality reversed.

Comparative Spectral Data

The spectral data for methyl benzoate and its isomers are summarized in the tables below, providing a clear comparison of their key spectroscopic features.

Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
Methyl Benzoate	C=O Stretch: ~1724 cm ⁻¹ (strong, sharp); C-O Stretch: ~1277 and 1111 cm ⁻¹ (strong); Aromatic C-H Stretch: >3000 cm ⁻¹ ; Aliphatic C-H Stretch: <3000 cm ⁻¹
Methyl 2-Hydroxybenzoate	O-H Stretch: ~3200 cm ⁻¹ (broad, due to intramolecular H-bonding); C=O Stretch: ~1680 cm ⁻¹ (strong, shifted to lower frequency due to H-bonding) ^[1] ; C-O Stretch: ~1250 and 1150 cm ⁻¹
Methyl 3-Hydroxybenzoate	O-H Stretch: ~3350 cm ⁻¹ (broad); C=O Stretch: ~1720 cm ⁻¹ (strong, sharp); C-O Stretch: ~1280 and 1120 cm ⁻¹
Methyl 4-Hydroxybenzoate	O-H Stretch: ~3350 cm ⁻¹ (broad); C=O Stretch: ~1720 cm ⁻¹ (strong, sharp); C-O Stretch: ~1280 and 1170 cm ⁻¹
Methyl Phenoxyacetate	C=O Stretch: ~1760 cm ⁻¹ (strong, sharp); C-O (ether) Stretch: ~1220 and 1080 cm ⁻¹ (strong); Aliphatic C-H Stretch: <3000 cm ⁻¹
Benzyl Formate	C=O Stretch: ~1720 cm ⁻¹ (strong, sharp); C-O Stretch: ~1180 cm ⁻¹ (strong); Formyl C-H Stretch: ~2850 cm ⁻¹ (weak)

¹H NMR Spectroscopy Data (Chemical Shifts in δ ppm)

Compound	Aromatic Protons (δ ppm)	Methyl/Methylene Protons (δ ppm)	Other Protons (δ ppm)
Methyl Benzoate	8.0 (d, 2H), 7.5 (t, 1H), 7.4 (t, 2H)	3.9 (s, 3H)	-
Methyl 2- Hydroxybenzoate	7.8 (dd, 1H), 7.4 (dt, 1H), 6.9 (dd, 1H), 6.8 (dt, 1H)	3.9 (s, 3H)	10.8 (s, 1H, -OH)
Methyl 3- Hydroxybenzoate	7.5 (t, 1H), 7.3 (m, 2H), 7.0 (m, 1H)	3.9 (s, 3H)	~6.0 (s, 1H, -OH)
Methyl 4- Hydroxybenzoate	7.9 (d, 2H), 6.9 (d, 2H)	3.8 (s, 3H)	~6.0 (s, 1H, -OH)
Methyl Phenoxyacetate	7.3 (t, 2H), 7.0 (t, 1H), 6.9 (d, 2H)	4.6 (s, 2H), 3.8 (s, 3H)	-
Benzyl Formate	7.4-7.3 (m, 5H)	5.2 (s, 2H)	8.1 (s, 1H, -CHO)

¹³C NMR Spectroscopy Data (Chemical Shifts in δ ppm)

Compound	Aromatic Carbons (δ ppm)	Carbonyl Carbon (δ ppm)	Methyl/Methylene Carbon (δ ppm)
Methyl Benzoate	133.0, 130.5, 129.5, 128.4	167.0	52.1
Methyl 2- Hydroxybenzoate	161.5 (C-OH), 135.8, 131.8, 119.2, 117.6, 112.2	170.5	52.3
Methyl 3- Hydroxybenzoate	158.0 (C-OH), 132.0, 129.8, 121.0, 120.5, 116.0	166.8	52.4
Methyl 4- Hydroxybenzoate	162.0 (C-OH), 131.8, 122.5, 115.3	167.0	52.0
Methyl Phenoxyacetate	157.9, 129.6, 121.8, 114.8	169.5	65.5, 52.2
Benzyl Formate	135.8, 128.6, 128.3, 128.2	161.0	66.5

Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z) and Interpretation
Methyl Benzoate	136	105 ([M-OCH ₃] ⁺), 77 ([C ₆ H ₅] ⁺) [2]
Methyl 2-Hydroxybenzoate	152	120 ([M-CH ₃ OH] ⁺), 92 ([C ₆ H ₄ O] ⁺) [3]
Methyl 3-Hydroxybenzoate	152	121 ([M-OCH ₃] ⁺), 93 ([C ₆ H ₅ O] ⁺)
Methyl 4-Hydroxybenzoate	152	121 ([M-OCH ₃] ⁺), 93 ([C ₆ H ₅ O] ⁺)
Methyl Phenoxyacetate	152	94 ([C ₆ H ₅ OH] ⁺), 59 ([COOCH ₃] ⁺)
Benzyl Formate	136	91 ([C ₇ H ₇] ⁺ , tropylion ion), 108 ([M-CO] ⁺)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32.

- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Perform Fourier transformation, phase correction, baseline correction, and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for liquid samples.
- Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
 - Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.[\[4\]](#)
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

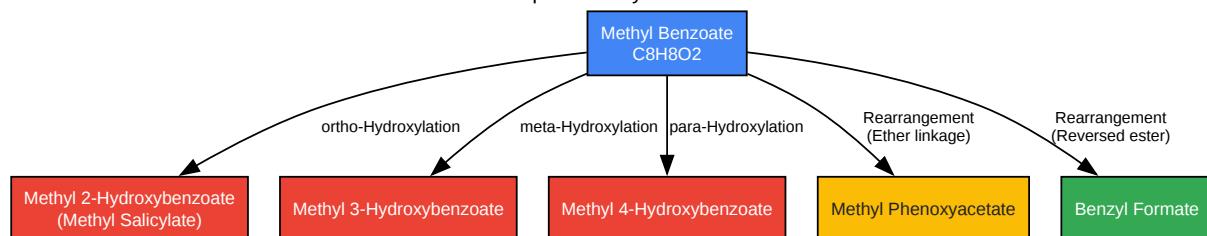
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used for the analysis of these volatile compounds.
- Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for separation of mixtures.
- Data Acquisition:
 - Ionization Energy: Standard 70 eV.
 - Mass Range: Scan a mass-to-charge (m/z) range of approximately 40 to 200 amu.
- Data Analysis: Identify the molecular ion peak (M^+) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the compound by identifying characteristic neutral losses and fragment ions.

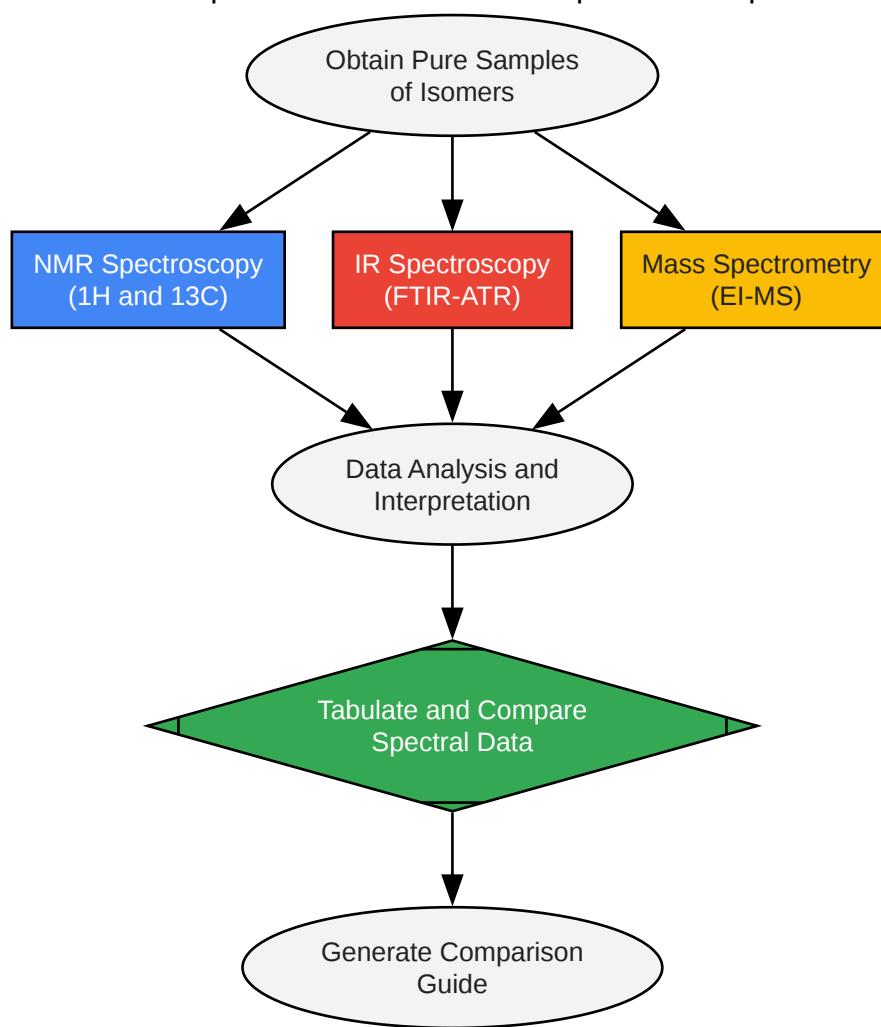
Visualization of Relationships and Workflows

Structural Relationships of Methyl Benzoate and Its Isomers

Structural Relationships of Methyl Benzoate and its Isomers



General Experimental Workflow for Spectral Comparison

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